3,3-Dimethyl-7-oxabicyclo[4.1.0]heptan-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethyl-7-oxabicyclo[410]heptan-5-ol is a bicyclic ether compound with a unique structure that includes an oxirane ring fused to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptan-5-ol typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic structure in a highly stereoselective manner. The reaction conditions often include the use of a Lewis acid catalyst to facilitate the cycloaddition process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the separation and purification processes are crucial to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-7-oxabicyclo[4.1.0]heptan-5-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used under basic conditions.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Diols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,3-Dimethyl-7-oxabicyclo[4.1.0]heptan-5-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers and as a monomer in polymerization reactions.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-7-oxabicyclo[4.1.0]heptan-5-ol involves its interaction with various molecular targets. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with nucleophiles. These interactions can affect various biochemical pathways and molecular targets, depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: Another bicyclic ether with a similar structure but different ring size.
Cyclohexene oxide: A simpler epoxide with a single ring structure.
3-Hydroxy-5,6-epoxy-β-ionol: A compound with a similar oxirane ring but different substituents.
Uniqueness
3,3-Dimethyl-7-oxabicyclo[4.1.0]heptan-5-ol is unique due to its specific bicyclic structure and the presence of the dimethyl groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable in various synthetic and industrial applications.
Properties
CAS No. |
66036-65-5 |
---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
4,4-dimethyl-7-oxabicyclo[4.1.0]heptan-2-ol |
InChI |
InChI=1S/C8H14O2/c1-8(2)3-5(9)7-6(4-8)10-7/h5-7,9H,3-4H2,1-2H3 |
InChI Key |
OFYFZVMSDXIGBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C2C(C1)O2)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.